Home > Products > Screening Compounds P14403 > Clarithromycin Impurity C
Clarithromycin Impurity C -

Clarithromycin Impurity C

Catalog Number: EVT-14252677
CAS Number:
Molecular Formula: C38H70N2O13
Molecular Weight: 763.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clarithromycin Impurity C is classified under the category of macrolide antibiotics. It is derived from the degradation or chemical modification of clarithromycin during synthesis or storage. The compound has a specific molecular formula of C38H70N2O13C_{38}H_{70}N_{2}O_{13} and a molecular weight of approximately 763.0 g/mol . Its Chemical Abstracts Service (CAS) number is 127253-06-9, which uniquely identifies it in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Clarithromycin Impurity C involves several steps, primarily focusing on selective methylation processes. A notable method for preparing this impurity includes protecting the oxime hydroxyl group of erythromycin oxime and selectively methylating the hydroxyl groups on the deoxy amino sugar ring. This process can be summarized in the following steps:

  1. Protection of Hydroxyl Groups: The hydroxyl group on erythromycin oxime is protected using 1,1-Diisopropoxy cyclohexane.
  2. Methylation: The protected compound undergoes methylation using trimethylchlorosilane.
  3. Deprotection and Purification: After methylation, deprotection is performed followed by purification to yield high-purity Clarithromycin Impurity C .

This method is noted for its high selectivity in methylation and results in a product with over 99% purity, which is crucial for its use as a reference standard in pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Clarithromycin Impurity C features multiple functional groups characteristic of macrolide antibiotics. Its structure includes:

  • Methyl groups at specific positions that differentiate it from other related compounds.
  • Oxime functional group, which plays a critical role in its biological activity.

The structural formula can be represented as follows:

C38H70N2O13\text{C}_{38}\text{H}_{70}\text{N}_{2}\text{O}_{13}

This structure contributes to its pharmacological properties, influencing its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Clarithromycin Impurity C can undergo various chemical reactions typical for macrolide antibiotics. These reactions include:

  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield erythromycin or other related impurities.
  • Methylation Reactions: As part of its synthesis, further methylation can occur at different hydroxyl groups if not adequately protected.
  • Oxidation: The oxime group may be susceptible to oxidation under certain conditions, potentially altering its activity and stability .

Understanding these reactions is crucial for predicting the stability and behavior of this impurity in pharmaceutical formulations.

Mechanism of Action

Process and Data

Clarithromycin Impurity C exhibits antibacterial activity through mechanisms similar to those of clarithromycin itself. It primarily acts by inhibiting bacterial protein synthesis. The mechanism involves:

  1. Binding to the 50S Ribosomal Subunit: This binding inhibits peptidyl transferase activity.
  2. Interference with Amino Acid Translocation: It disrupts the translation process by preventing amino acids from being correctly assembled into proteins.

The effectiveness of this mechanism can vary based on concentration and the specific bacterial strain involved .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clarithromycin Impurity C possesses distinct physical and chemical properties that are essential for its characterization:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Sensitive to light and moisture; therefore, it should be stored under controlled conditions.

These properties are vital for ensuring proper handling and application in laboratory settings .

Applications

Scientific Uses

Clarithromycin Impurity C serves several important roles in scientific research:

  • Quality Control: Used as a reference standard for purity testing in clarithromycin formulations.
  • Pharmaceutical Development: Assists in understanding degradation pathways and stability profiles during drug development.
  • Regulatory Compliance: Helps meet pharmacopoeial standards required for drug approval processes.

The study of this impurity contributes significantly to ensuring the safety and efficacy of clarithromycin-based therapies .

Introduction to Clarithromycin Impurity C: Contextualizing Its Role in Pharmaceutical Research

Nomenclature and Structural Characterization of Clarithromycin Impurity C

Clarithromycin Impurity C (CAS Registry Number: 127253-06-9) is systematically identified in pharmacological literature and regulatory documents as 6-O-Methylerythromycin A (E)-9-oxime, reflecting its structural relationship to both erythromycin and clarithromycin. The compound is alternatively designated as Clarithromycin 9-Oxime in analytical method documentation and commercial reference standards [2] [4] [9]. Its molecular formula (C38H70N2O13) and molecular weight (762.97 g/mol) have been consistently verified through high-resolution mass spectrometry across multiple sources [1] [6] [8].

The defining structural feature of this impurity is the oxime functional group (-C=NOH) at the C9 position of the macrolactone ring, configured specifically in the E (trans) isomeric form. This modification occurs as a synthetic artifact during the manufacturing process of clarithromycin, which is itself a semisynthetic derivative of erythromycin. The complete IUPAC name, (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one, details the stereochemical configuration at each chiral center and the spatial orientation of the oxime moiety [1] [4] [6].

Spectroscopic characterization confirms retention of the desosamine sugar at C5 and the cladinose sugar at C3 positions, identical to the parent clarithromycin structure. The presence of the oxime group significantly alters the molecule's polarity and hydrogen-bonding capacity compared to the ketone-containing clarithromycin, resulting in distinct chromatographic behavior that enables its separation and quantification in reverse-phase HPLC methods. Nuclear magnetic resonance (NMR) studies further validate the E-configuration of the oxime, which is stereospecifically positioned opposite to the adjacent hydrogen atom at C8 [2] [5].

Table 1: Comprehensive Chemical Identifiers for Clarithromycin Impurity C

Identifier TypeDesignationSource
Systematic Name6-O-Methylerythromycin A (E)-9-oxime [2] [3]
CAS Registry Number127253-06-9 [1] [4] [9]
Molecular FormulaC38H70N2O13 [1] [6] [8]
Molecular Weight762.97 g/mol [1] [3] [7]
Common SynonymsClarithromycin 9-Oxime; Clarithromycin EP Impurity C; Clarithromycin USP Impurity C [2] [4] [9]
SMILES NotationCC[C@@H]1C@@(O)C@@HO[C@H]4CC@@(C)C@HO[C@H]5C@@HC [1] [8]

Significance of Impurity Profiling in Macrolide Antibiotic Development

The stringent characterization and control of Clarithromycin Impurity C exemplifies the critical importance of impurity profiling throughout macrolide antibiotic development. Impurities in semisynthetic antibiotics like clarithromycin originate primarily from three sources: starting material residues (erythromycin derivatives), process-related intermediates, and degradation products formed during manufacturing or storage [3] [5]. Clarithromycin Impurity C specifically arises as a synthetic intermediate when the ketone at position C9 of 6-O-methylerythromycin undergoes oximation—a chemical modification intended to protect this reactive site during subsequent manufacturing steps [3] [8].

Pharmaceutical impurities, even in trace quantities (typically 0.05-0.15% in final drug products), can significantly impact drug efficacy and stability profiles. Studies demonstrate that structural modifications like the C9 oxime in Clarithromycin Impurity C substantially reduce antibacterial activity compared to the parent clarithromycin molecule, likely due to impaired binding to the bacterial 50S ribosomal subunit [5]. Additionally, the presence of such impurities serves as a critical stability indicator, as increasing levels may signal decomposition pathways or manufacturing inconsistencies that could compromise product shelf-life [4] [9].

Regulatory-compliant impurity profiling requires advanced analytical techniques including high-performance liquid chromatography (HPLC) with UV/visible detection, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods enable precise identification and quantification of Clarithromycin Impurity C at levels as low as 0.01% relative to the main active compound. The development of impurity-specific reference standards has therefore become essential for method validation, with suppliers providing characterized materials at purities exceeding 95% [1] [7] [8].

Table 2: Comparative Profile of Key Clarithromycin-Related Impurities

Impurity DesignationChemical NameMolecular FormulaMolecular WeightStructural Distinction from Clarithromycin
Clarithromycin Impurity C6-O-Methylerythromycin A (E)-9-oximeC38H70N2O13762.97Oxime group at C9 position
Clarithromycin Impurity AClarithromycin FC38H69NO14763.95Hydroxylation pattern variation
Clarithromycin Impurity B6-O-Methyl-15-norerythromycin AC37H67NO13733.93Lacking ethyl group at C15
Clarithromycin Impurity D3″-N-Demethyl-6-O-methylerythromycin AC37H67NO13733.93Demethylation of dimethylamino group
Clarithromycin Impurity G6-O-Methylerythromycin A (E)-9-(O-methyloxime)C39H72N2O13776.99Methylated oxime at C9 position

Regulatory Frameworks Governing Impurity Identification in Clarithromycin APIs

International pharmacopeial standards mandate strict control of impurities in clarithromycin active pharmaceutical ingredients (APIs), with Clarithromycin Impurity C specifically identified as a qualified impurity requiring monitoring in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [2] [4]. Regulatory specifications typically require identification thresholds at 0.10% and qualification thresholds at 0.15% of the main peak area in chromatographic analyses, necessitating highly sensitive and specific analytical methods [3] [5].

Pharmaceutical manufacturers must include comprehensive impurity profiles in regulatory submissions such as Abbreviated New Drug Applications (ANDAs), demonstrating that Clarithromycin Impurity C levels remain consistently below established safety thresholds throughout stability studies and production batches. This necessitates the use of certified reference standards with documented purity (>95%), structural confirmation, and traceability to pharmacopeial standards when available [2] [7]. Regulatory guidelines including ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products) provide the framework for establishing acceptance criteria based on maximum daily dose considerations [9].

Analytical methodologies for impurity control must undergo rigorous validation protocols assessing specificity, accuracy, precision, linearity, range, detection limit (LOD), quantitation limit (LOQ), and robustness. For Clarithromycin Impurity C, reversed-phase HPLC using UV detection at 210 nm is the predominant analytical technique, with method parameters detailed in pharmacopeial monographs [3] [5] [8]. The availability of well-characterized impurity standards enables accurate quantification and ensures compliance with increasingly stringent global regulatory requirements for antibiotic quality control.

Table 3: Regulatory Requirements for Clarithromycin Impurity C Control

Regulatory AspectRequirementAnalytical Considerations
Pharmacopeial StatusListed in EP and USP as specified impurityMust be included in routine API testing
Identification Threshold0.10% of main peak areaSufficient chromatographic resolution (R > 1.5) from clarithromycin and other impurities
Qualification Threshold0.15% of main peak areaUse of qualified reference standard with purity certification
Reference Standard Specifications>95% purity; structural confirmation via NMR, MS, HPLCDocumentation of traceability to pharmacopeial standards
Method Validation ParametersSpecificity, accuracy (recovery 90-110%), precision (%RSD < 5%), LOQ ≤ 0.05%)Validation per ICH Q2(R1) guidelines

Properties

Product Name

Clarithromycin Impurity C

IUPAC Name

(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1

InChI Key

MWBJRTBANFUBOX-VNOQDTMYSA-N

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.